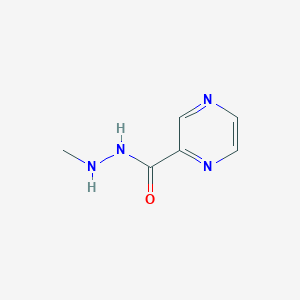

N'-Methylpyrazine-2-carbohydrazide

Beschreibung

BenchChem offers high-quality N'-Methylpyrazine-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-Methylpyrazine-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H8N4O |

|---|---|

Molekulargewicht |

152.15 g/mol |

IUPAC-Name |

N'-methylpyrazine-2-carbohydrazide |

InChI |

InChI=1S/C6H8N4O/c1-7-10-6(11)5-4-8-2-3-9-5/h2-4,7H,1H3,(H,10,11) |

InChI-Schlüssel |

LWMIIJFFYDXHCD-UHFFFAOYSA-N |

Kanonische SMILES |

CNNC(=O)C1=NC=CN=C1 |

Herkunft des Produkts |

United States |

X-Ray Crystallography of N'-Methylpyrazine-2-carbohydrazide Derivatives: Structural Dynamics and Supramolecular Assembly

Executive Summary

Pyrazine-2-carbohydrazides represent a highly privileged class of pharmacophores, serving as the structural backbone for numerous anti-tubercular, antimicrobial, and luminescent agents. In the realm of rational drug design, the strategic N'-methylation of the carbohydrazide linker is frequently employed to modulate lipophilicity, receptor binding affinity, and metabolic stability. However, this seemingly minor synthetic modification fundamentally rewrites the physicochemical properties of the molecule.

As a Senior Application Scientist, I present this technical whitepaper to dissect the crystallographic implications of N'-methylation on pyrazine-2-carbohydrazide derivatives. By analyzing high-resolution single-crystal X-ray diffraction (SCXRD) data, we will explore the causality behind experimental crystallization choices, the methodologies required for accurate structural resolution, and the profound mechanistic shifts in supramolecular assembly—specifically the transition from robust 3D hydrogen-bonded frameworks to lower-dimensional architectures driven by steric hindrance and compensatory π-π stacking.

Pharmacological & Structural Context: The Impact of N'-Methylation

To understand the crystallographic behavior of N'-methylpyrazine-2-carbohydrazide derivatives, we must first examine the baseline structure of the non-methylated parent compounds. Non-methylated pyrazine-2-carbohydrazides typically adopt a highly planar conformation, with dihedral angles between the pyrazine ring and adjacent aromatic systems ranging from a mere 0° to 6°[1]. This planarity, coupled with the presence of multiple N-H hydrogen bond donors, allows the parent molecules to self-assemble into intricate, three-dimensional hydrogen-bonded frameworks[2].

The Mechanistic Shift: The introduction of an N'-methyl group acts as a structural disruptor through two primary mechanisms:

-

Steric Hindrance: The bulky methyl group creates severe steric clashes with the adjacent carbonyl oxygen and aromatic protons. To relieve this torsional strain, the molecule is forced out of planarity, resulting in pronounced dihedral angles ranging from 55° to 78°[1].

-

Hydrogen Bond Annihilation: N'-methylation eliminates a critical hydrogen bond donor. Consequently, the crystal packing cannot sustain a 3D framework and devolves into 1D extended chains or 2D sheets[3]. To compensate for the loss of hydrogen-bonding enthalpy, the twisted conformation exposes the pyrazine and phenyl rings, facilitating offset face-to-face π-π stacking interactions (centroid-to-centroid distances of 3.6–3.8 Å) to stabilize the crystal lattice[4],[3].

Logical mapping of how N'-methylation alters the supramolecular and conformational landscape.

Crystallization Methodology (Step-by-Step Protocol)

Obtaining diffraction-quality single crystals of N'-methylpyrazine-2-carbohydrazide derivatives requires precise thermodynamic control. The following self-validating protocol is designed to prevent kinetic trapping and amorphous precipitation.

Step 1: Solvent Selection and Solubilization

-

Action: Dissolve 10–20 mg of the purified derivative in a polar protic solvent system, such as a methanol/water (5:1 v/v) mixture[4] or pure ethanol[5].

-

Causality: The highly polar carbohydrazide core requires protic solvents to stabilize the molecule in solution via transient hydrogen bonds. Water is often included as a co-solvent because these derivatives frequently crystallize as stable monohydrates[4],[5].

Step 2: Filtration

-

Action: Pass the saturated solution through a 0.22 µm PTFE syringe filter into a clean borosilicate glass vial.

-

Causality: Removing microscopic dust particulates eliminates heterogeneous nucleation sites. This forces the system to rely on homogeneous nucleation, which yields fewer, but significantly larger and more ordered single crystals.

Step 3: Supersaturation via Slow Evaporation

-

Action: Loosely cap the vial (or cover with parafilm pierced with a needle) and leave it undisturbed at a constant room temperature (e.g., 294 K)[5].

-

Causality: Slow evaporation maintains the solution within the metastable zone of supersaturation. This thermodynamic control allows molecules sufficient time to orient themselves optimally into the growing crystal lattice, minimizing defects and twinning.

Step 4: Crystal Harvesting

-

Action: Under a polarized stereomicroscope, select a crystal with well-defined faces (typically a block or needle morphology) and immediately submerge it in perfluoropolyether oil.

-

Causality: The oil acts as a barrier against atmospheric moisture degradation and prevents the rapid loss of co-crystallized solvent molecules (efflorescence), which would otherwise destroy the crystal's long-range order.

Data Collection & Processing (Step-by-Step Protocol)

Once a suitable crystal is harvested, the physical diffraction experiment must be optimized to maximize the signal-to-noise ratio.

Step 1: Cryoprotection and Mounting

-

Action: Mount the oil-coated crystal onto a MiTeGen loop and transfer it immediately into a nitrogen cold stream to flash-cool the sample to 120 K[3].

-

Causality: Cryo-cooling drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This sharpens the diffraction spots, minimizes dynamic disorder, and extends the high-resolution limit of the dataset.

Step 2: X-Ray Diffraction

-

Action: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) using a CCD or CMOS area-detector diffractometer[5].

-

Causality: Mo Kα radiation provides optimal penetration for organic frameworks. Unlike Cu Kα radiation, the shorter wavelength of Mo Kα minimizes absorption errors in crystals lacking heavy metal atoms.

Step 3: Integration and Absorption Correction

-

Action: Process the raw frames using integration software (e.g., SAINT) and apply a multi-scan absorption correction using SADABS[5].

-

Causality: Organic crystals rarely grow as perfect spheres; they are often anisotropic plates or needles. SADABS uses redundant reflections to empirically model and correct the intensity variations caused by the differing path lengths of X-rays traveling through the crystal.

Step 4: Structure Solution and Refinement

-

Action: Solve the phase problem using direct methods or intrinsic phasing (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL)[5].

-

Causality: Refining on F2 utilizes all collected data—including weak and negative reflections—providing a statistically robust model of the electron density. This is particularly critical for accurately locating and refining the positions of hydrogen atoms involved in the supramolecular network.

Workflow for the crystallization and X-ray structural analysis of pyrazine derivatives.

Quantitative Data Summary

The following table synthesizes the crystallographic parameters of various pyrazine-2-carbohydrazide derivatives, highlighting the structural divergence caused by methylation and varying substituents.

| Compound | Space Group | Unit Cell Dimensions (Å, °) | Dihedral Angle (°) | Supramolecular Motif | Ref |

| Pyrazine-2-carbohydrazide | Monoclinic ( P21/c ) | a=3.71,b=16.97,c=11.33 | Planar (~0°) | 3D H-bonded framework | [2] |

| N′-[(E)-2-Methoxybenzylidene]pyrazine-2-carbohydrazide | Monoclinic | a=7.76,b=6.42,c=12.25 , β=93.89 | Planar (0–6°) | 2D sheets + π-π stacking | [3] |

| 2′-(3-Hydroxybenzylidene)pyrazine-2-carbohydrazide monohydrate | Triclinic ( P1ˉ ) | a=8.06,b=8.18,c=9.44 , α=95.1,β=103.1,γ=99.8 | 11.60° | 1D chains + π-π stacking | [4],[5] |

| N-methyl-N′-(4-nitrobenzylidene)pyrazine-2-carbohydrazide | (Variable) | (Variable) | 55° – 78° | 1D/2D networks + π-π stacking | [1] |

Conclusion

The X-ray crystallographic analysis of N'-methylpyrazine-2-carbohydrazide derivatives reveals a fascinating interplay between molecular conformation and macroscopic crystal packing. As demonstrated, N'-methylation is not merely a lipophilic tag; it is a structural switch. By inducing steric clashes that force dihedral angles up to 78°[1] and eliminating key hydrogen bond donors, methylation collapses the native 3D hydrogen-bonded framework[2] into lower-dimensional arrays stabilized by compensatory π-π interactions[4],[3]. Understanding these crystallographic causality loops is paramount for researchers seeking to optimize the solid-state properties, solubility, and receptor-binding profiles of next-generation pyrazine-based therapeutics.

References

- (PDF) 2′-(3-Hydroxybenzylidene)

- Pyrazine-2-carbohydrazide: a three-dimensional hydrogen-bonded framework structure - SciSpace -

- N′-[(E)-2-Methoxybenzylidene]pyrazine-2-carbohydrazide - NIH -

- 2′-(3-Hydroxybenzylidene)

- ChemInform Abstract: Synthesis, Structure, and Tuberculostatic Activity of N′-(Amino-pyridyl-methylene)

Sources

Engineering Pyrazine Carbohydrazide-Based Hydrazones: Synthetic Workflows, Biological Activity, and Therapeutic Potential

Executive Summary

The pyrazine ring is a privileged scaffold in medicinal chemistry, most notably recognized as the core of the first-line antitubercular drug pyrazinamide. By functionalizing this heterocycle into a carbohydrazide and subsequently condensing it with substituted aromatic aldehydes, researchers generate pyrazine carbohydrazide-based hydrazones. The resulting azomethine linkage (-CONH-N=C-) acts as a highly active pharmacophore. This technical whitepaper explores the structural rationale, synthetic methodologies, and biological activities of these hydrazones, providing actionable protocols and mechanistic insights for drug development professionals.

The Pharmacophore Rationale: Why Pyrazine Hydrazones?

The native pyrazine-2-carboxylic acid or its amide derivative (pyrazinamide) possesses limited lipophilicity, which can restrict intracellular accumulation in resistant microbial strains or solid tumors. The strategic conversion of these precursors into hydrazones serves two critical pharmacological purposes:

-

Lipophilic Enhancement (Log P Optimization): Extending the pyrazine core with substituted aromatic rings via a hydrazone bridge purposefully increases the partition coefficient (log P). This lipophilic enhancement facilitates passive diffusion across the lipid-rich mycobacterial cell wall and mammalian cell membranes, directly combatting efflux-mediated resistance[1].

-

Coordination Chemistry: The hydrazone moiety introduces a versatile tridentate (O, N, N) donor system. This enables the chelation of transition metals, which drastically alters the electronic distribution of the molecule, amplifying its cytotoxic and antimicrobial properties[2].

Synthetic Methodology and Chemical Causality

The synthesis of pyrazine carbohydrazide hydrazones is a highly efficient, self-validating three-step process. Each step is driven by fundamental principles of nucleophilic substitution and electrophilic activation.

Fig 1: Step-by-step synthetic workflow of pyrazine carbohydrazide hydrazones.

Standardized Synthesis Protocol

-

Step 1: Esterification. Pyrazinamide (0.1 mol) is subjected to alkaline hydrolysis to yield pyrazinoic acid. The acid is dissolved in absolute ethanol with a catalytic amount of concentrated H₂SO₄ and refluxed for 24 hours.

-

Causality: This converts the carboxylic acid into ethyl pyrazinoate, creating a superior leaving group for the subsequent nucleophilic attack[1].

-

-

Step 2: Hydrazinolysis. Hydrazine hydrate (100%, 3.0 mol) is added to the ester solution and refluxed for 8 hours.

-

Causality: Hydrazine acts as a potent nucleophile, displacing the ethoxy group to yield pyrazine-2-carbohydrazide. The massive molar excess of hydrazine drives the equilibrium forward and prevents the formation of symmetric diacylhydrazines[1].

-

-

Step 3: Schiff Base Condensation. A solution of an aromatic aldehyde (0.05 mol) in ethanol is added to the pyrazine-2-carbohydrazide (0.05 mol). A catalytic amount of glacial acetic acid (1-2 drops) is added, and the mixture is refluxed for 4 hours.

-

Causality: Acetic acid protonates the aldehyde carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, drastically accelerating the nucleophilic attack by the terminal amine of the hydrazide to form the stable azomethine (-N=CH-) linkage[2].

-

Biological Activity Profiles

Pyrazine carbohydrazide derivatives exhibit a broad spectrum of biological activities, heavily dependent on the nature of the aromatic substitution and the presence of metal ions.

Antimicrobial and Antitubercular Efficacy

Hydrazones derived from pyrazine-2-carbohydrazide show potent activity against Gram-positive bacteria compared to Gram-negative strains[1]. In antitubercular screening, specific derivatives (e.g., compounds T16 and T19) have demonstrated exceptional efficacy against M. tuberculosis H37Rv, achieving a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL while maintaining low cytotoxicity to normal cells (IC₅₀ > 300 µM)[3].

Anticancer and Cytotoxic Mechanisms

The azomethine linkage allows these compounds to act as potent cytotoxic agents. For instance, 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide (compound 3c) displayed significantly higher cytotoxic activity against the A549 lung cancer cell line than the standard reference drug, cisplatin, while showing minimal toxicity against normal 3T3 fibroblast cells[4].

Quantitative Biological Data Summary

| Compound / Derivative | Target Organism / Cell Line | Key Biological Activity | Reference |

| Pyrazine-2-carbohydrazide derivatives (T16, T19) | M. tuberculosis H37Rv | MIC = 1.56 µg/mL | [3] |

| 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide | A549 Lung Cancer Cells | Cytotoxicity > Cisplatin | [4] |

| 5-methylpyrazine hydrazide 2 | Urease Enzyme | 70.2% inhibition (IC₅₀ = 232.6 µM) | [5] |

| Pyrazine-2-carbohydrazide Schiff bases | Gram-positive bacteria | Potent growth inhibition | [1] |

Metal Chelation: Amplifying the Biological Signal

The biological efficacy of pyrazine hydrazones is frequently amplified through transition metal complexation. When coordinated with metals like Pd(II), Cu(II), or VO(IV), the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups and π-electron delocalization over the chelate ring.

According to Tweedy's chelation theory, this drastically increases the lipophilic character of the central metal atom. The resulting metal-hydrazone complex exhibits enhanced penetration through the lipid layers of microbial cell membranes or cancer cells, leading to targeted DNA intercalation and the generation of intracellular reactive oxygen species (ROS)[2][4].

Fig 2: Mechanistic pathways of pyrazine hydrazones and their metal complexes.

Standardized Experimental Protocols for Biological Evaluation

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for evaluating the synthesized hydrazones.

Protocol A: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding: Seed target cells (e.g., A549) in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

-

Validation Rationale: This allows cells to adhere and re-enter the log phase of growth, ensuring uniform metabolic activity across the plate.

-

-

Compound Treatment: Treat cells with varying concentrations of the hydrazone compound (e.g., 1–100 µM) dissolved in DMSO. Ensure final DMSO concentration is < 0.5% v/v.

-

Validation Rationale: Hydrazones are highly lipophilic; DMSO ensures complete solubility without inducing solvent-mediated cytotoxicity (which occurs at >1% DMSO).

-

-

Incubation & MTT Addition: Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h in the dark.

-

Validation Rationale: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt to insoluble purple formazan. Dead cells will not.

-

-

Solubilization & Quantification: Aspirate the media and add 100 µL of pure DMSO to each well. Measure absorbance at 570 nm using a microplate reader.

-

Validation Rationale: The reduced formazan is lipophilic and insoluble in aqueous culture media; a polar aprotic solvent like DMSO is strictly required to solubilize it for accurate spectrophotometric quantification[4].

-

Protocol B: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus or M. tuberculosis) matched to a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton broth.

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the hydrazone compound (from 100 µg/mL down to 0.1 µg/mL).

-

Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well. Include a positive growth control (broth + bacteria) and a negative sterility control (broth only). Incubate at 37°C for 24h (or up to 14 days for mycobacteria).

-

Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth[1][3].

Conclusion

Pyrazine carbohydrazide-based hydrazones represent a highly tunable and potent class of pharmacophores. By systematically altering the aromatic aldehyde during Schiff base condensation, or by utilizing the ligand for transition metal chelation, drug development professionals can precisely engineer lipophilicity and target specificity. Whether deployed as antitubercular agents mimicking pyrazinamide or as novel cytotoxic metal-complexes, this scaffold remains a cornerstone of modern rational drug design.

References

- Source: World Health Organization (WHO)

- Title: Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents Source: Journal of Young Pharmacists URL

- Title: Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con Source: European Journal of Chemistry URL

- Title: Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II)

- Title: Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents Source: ResearchGate URL

Sources

The Structural and Mechanistic Paradigm of N'-Methylpyrazine-2-carbohydrazide in Mycobacterial Inhibition

Executive Summary

The relentless emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the continuous evolution of first-line scaffolds. Pyrazinamide (PZA) remains a cornerstone of TB therapy, yet its precise multi-target mechanism and susceptibility to resistance via pncA mutations demand the development of novel analogs. N'-Methylpyrazine-2-carbohydrazide and its derivatives represent a critical evolution in this space. By introducing a targeted steric disruption—specifically an N'-methyl substitution—researchers have challenged the long-held dogma that molecular planarity is an absolute prerequisite for tuberculostatic activity. This technical guide deconstructs the structural dynamics, proposed mechanisms of action, and the self-validating experimental workflows required to evaluate these complex molecules.

The Conformational Paradox: Steric Twist vs. Antimicrobial Efficacy

Historically, the drug design consensus dictated that pyrazine-2-carbohydrazide derivatives required strict molecular planarity to effectively penetrate the mycobacterial cell envelope and intercalate within target active sites[1](). Unmethylated counterparts typically exhibit dihedral angles of 0–6° between the pyrazine and adjacent aromatic rings, locked into a flat conformation by robust intramolecular N-H···O or N-H···S hydrogen bonds[2]().

The Causality of the N'-Methyl Substitution: The addition of a methyl group at the N' position introduces severe steric hindrance. To relieve the energetic penalty of clashing with the adjacent carbonyl oxygen, the molecule undergoes a profound conformational shift. X-ray crystallographic data confirms that N'-methylpyrazine-2-carbohydrazides exhibit a severe twist, with N-N torsion angles reaching approximately -121.9° and dihedral angles expanding to 55–78°[2](. This twist precludes planar intramolecular hydrogen bonding, forcing the molecule to rely on weaker intermolecular C-H···O/N interactions[2]().

Paradoxically, these non-planar, zwitterionic-leaning molecules retain moderate to potent tuberculostatic activity[1](. This proves that the target binding pockets possess significant conformational plasticity, or that the steric twist actually exposes the hydrazide bond, making it more susceptible to enzymatic processing.

Proposed Mechanisms of Action in Mycobacterium tuberculosis

The efficacy of N'-methylpyrazine-2-carbohydrazide stems from a bifurcated mechanism of action, acting both as a prodrug and a direct enzymatic inhibitor.

-

Prodrug Activation via Pyrazinamidase (PncA): The steric twist prevents the molecule from locking into an intramolecular hydrogen bond, leaving the carbohydrazide linkage exposed. The mycobacterial enzyme PncA readily hydrolyzes this bond, releasing pyrazinoic acid (POA) analogs. These analogs collapse the proton motive force across the bacterial membrane under acidic conditions and bind to Ribosomal Protein S1 (RpsA), inhibiting trans-translation.

-

Direct Inhibition of Pantothenate Synthetase (PanC): Recent target engagement studies demonstrate that pyrazine-2-carbohydrazide derivatives can directly inhibit PanC, an enzyme essential for Vitamin B5 biosynthesis in M. tuberculosis[3](). The twisted geometry allows the N'-methylated derivatives to project their aryl substituents into an accessory hydrophobic pocket of PanC that strictly planar molecules cannot access[3]().

Figure 1: Multi-target mechanism of N'-Methylpyrazine-2-carbohydrazide in M. tuberculosis.

Quantitative Structural-Activity Profiling

The table below synthesizes the crystallographic parameters and biological efficacy of these compounds, illustrating that strict planarity is not a definitive requirement for anti-tubercular activity.

| Compound Class | N-N Torsion Angle | Aryl Dihedral Angle | MIC against M. tb H37Rv (µg/mL) | Primary H-Bonding Network |

| Unmethylated Pyrazine-2-carbohydrazides | ~0° | 0–6° | 3.1 – 12.5 | Intramolecular N-H···O |

| N'-Methylpyrazine-2-carbohydrazides | -121.9° | 55–78° | 15.6 – 62.5 | Intermolecular C-H···O/N |

| Pyrazinamide (PZA) | N/A | N/A | ~50.0 | Intermolecular |

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in validation checkpoints.

Figure 2: Self-validating experimental workflow for pyrazine-2-carbohydrazide derivatives.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Relying on optical density (OD) for highly lipophilic pyrazine derivatives often yields false positives due to compound precipitation. The REMA assay measures metabolic viability via a redox-sensitive dye.

-

Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching the logarithmic growth phase (OD600 ~0.6-0.8). Dilute to a standard 5×105 CFU/mL.

-

Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the N'-methylpyrazine-2-carbohydrazide derivative in DMSO. Ensure the final DMSO concentration in each well remains strictly <1% to prevent solvent toxicity.

-

Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 7 days in a humidified incubator.

-

Resazurin Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

-

Validation Checkpoint: The assay is only valid if the negative control (media only) remains distinctively blue (indicating no background reduction), and the untreated growth control turns pink (indicating viable cells actively reducing resazurin to resorufin). Furthermore, a Rifampicin positive control must yield an MIC of ~0.003 µg/mL.

-

Readout: The MIC is defined as the lowest compound concentration that completely prevents the blue-to-pink color shift.

Protocol B: PanC (Pantothenate Synthetase) Coupled Enzyme Inhibition Assay

To confirm that the twisted conformation directly engages PanC, a continuous spectrophotometric coupled assay is utilized to measure the production of AMP via NADH oxidation.

-

Reaction Mixture: Prepare an assay buffer containing 50 mM HEPES (pH 7.8), 10 mM MgCl2, 10 mM ATP, 10 mM pantoate, and 10 mM β -alanine.

-

Coupling System: Add 0.5 mM NADH, 2 mM phosphoenolpyruvate (PEP), and an excess of coupling enzymes: myokinase, pyruvate kinase, and lactate dehydrogenase.

-

Enzyme Addition: Introduce recombinant M. tuberculosis PanC (50 nM) to initiate the baseline reaction.

-

Inhibitor Introduction: Add varying concentrations of the N'-methylpyrazine-2-carbohydrazide compound.

-

Kinetic Measurement: Monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 30 minutes at 25°C.

-

Validation Checkpoint: Run a parallel assay omitting pantoate. If NADH oxidation still occurs in the absence of the primary substrate, the compound is a false positive (acting as an assay aggregator or uncoupler). A true PanC inhibitor will only show reduced NADH oxidation in the complete reaction mixture.

References

- Gomes, L. R., Low, J. N., Rodrigues, A., & de Souza, M. V. N. (2013). "Five N'-benzylidene-N-methylpyrazine-2-carbohydrazides." Acta Crystallographica Section C.

- Szczesio, M., Olczak, A., Gołka, J., & Główka, M. L. (2011). "Planarity of heteroaryldithiocarbazic acid derivatives showing tuberculostatic activity." ResearchGate.

- Gobis, K., Foks, H., Zwolska, Z., & Sabisz, M. (2011). "Synthesis, structure, and tuberculostatic activity of dimethyl benzoylcarbonohydrazonodithioates." ResearchGate.

- RSC Publishing. (2020). "Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective." RSC Advances.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Five N'-benzylidene-N-methylpyrazine-2-carbohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07398A [pubs.rsc.org]

Engineering Pyrazine Carbohydrazide Hydrazones: A Technical Guide to Antioxidant Mechanisms, Synthesis, and Metal-Complexation

Executive Summary

In the landscape of modern medicinal chemistry, the search for novel antioxidant agents has increasingly focused on privileged heterocyclic scaffolds. Pyrazine carbohydrazide hydrazones represent a highly versatile class of compounds, combining the metabolic stability of the electron-deficient pyrazine ring with the radical-scavenging flexibility of the hydrazone linkage (-CO-NH-N=CH-). This technical whitepaper provides an in-depth analysis of the antioxidant properties of these molecules, exploring the mechanistic pathways of radical neutralization, detailing self-validating synthetic protocols, and examining how structural modifications—particularly transition metal chelation—can exponentially amplify their therapeutic efficacy.

Pharmacophore Rationale and Antioxidant Mechanisms

The architectural design of pyrazine carbohydrazide hydrazones is highly intentional. The pyrazine core is an electron-deficient diazine that enhances the molecule's overall metabolic stability and solubility[1]. However, the primary driver of antioxidant activity lies in the hydrazone pharmacophore.

The hydrazone linkage acts as a potent scavenger of Reactive Oxygen Species (ROS) through two primary mechanistic pathways:

-

Hydrogen Atom Transfer (HAT): The N-H bond of the hydrazone group undergoes homolytic cleavage, donating a hydrogen atom to neutralize a free radical.

-

Single Electron Transfer (SET): The electron-rich azomethine nitrogen donates an electron to the radical, forming a stabilized radical cation intermediate.

Because the hydrazone linkage is highly conjugated with the adjacent pyrazine and aromatic rings, the resulting radical intermediate is stabilized via resonance. This lowers the activation energy required for the initial electron or hydrogen donation, making the molecule a highly effective antioxidant[2].

Fig 1. HAT and SET mechanisms of radical scavenging by hydrazone pharmacophores.

The Role of Metal Chelation in Amplifying Efficacy

While free pyrazine hydrazides (such as 5-methylpyrazine-2-carbohydrazide) exhibit baseline antioxidant activity, they often require high concentrations that border on cellular toxicity[3]. Furthermore, unsubstituted pyrazine hydrazones sometimes display non-significant radical scavenging in isolation[3].

To bypass this limitation, application scientists leverage the chelating capability of the hydrazone's ONO or NN donor sets. Complexation with transition metals (such as Cu²⁺, Zn²⁺, or Ni²⁺) drastically alters the electronic environment of the ligand[4]. The metal ion acts as an electron sink, extending the delocalization of the pi-electrons and significantly lowering the oxidation potential of the complex. Consequently, metal-hydrazone complexes consistently demonstrate superior antioxidant activity compared to their free ligand counterparts[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the synthesis and evaluation of these compounds must follow a self-validating workflow. Below are the definitive protocols for synthesizing pyrazine carbohydrazide hydrazones and evaluating their antioxidant capacity.

Synthesis of Pyrazine-2-Carbohydrazide Hydrazones

Step 1: Fischer Esterification

-

Procedure: Suspend 5-methylpyrazine-2-carboxylic acid in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) and reflux for 6-8 hours.

-

Causality: The acid catalyst protonates the electrophilic carbonyl carbon, lowering the activation energy for nucleophilic attack by methanol.

Step 2: Hydrazinolysis

-

Procedure: Treat the resulting methyl ester with 80% hydrazine hydrate (NH₂NH₂·H₂O) under reflux conditions for 4 hours. Distill off the methanol on a rotary evaporator and recrystallize the concentrated product from chloroform/petroleum ether to yield the carbohydrazide[3].

-

Causality: Hydrazine is an exceptionally potent nucleophile due to the "alpha-effect" (repulsion between adjacent nitrogen lone pairs), allowing it to efficiently displace the methoxy leaving group. Methanol must be distilled off to prevent reverse hydrolysis during crystallization.

Step 3: Schiff Base Condensation

-

Procedure: React the carbohydrazide with differently substituted aromatic carbonyl compounds (aldehydes/ketones) in an alcoholic solvent under reflux.

-

Causality: This nucleophilic addition is thermodynamically driven by the elimination of water, forming the stable -CONH-N=CH- hydrazone linkage[3].

Fig 2. Self-validating synthetic workflow for pyrazine hydrazones and metal complexes.

DPPH Radical Scavenging Assay Protocol

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for evaluating in vitro antioxidant capacity[2].

-

Preparation: Prepare a 0.1 mM solution of DPPH in analytical grade methanol.

-

Incubation: Mix 1 mL of the synthesized hydrazone (at varying concentrations) with 3 mL of the DPPH solution. Shake vigorously and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Causality: DPPH is a stable free radical with a deep violet color (absorbing at 517 nm). When reduced by the hydrazone via HAT/SET, it transitions to a pale-yellow hydrazine. The assay must be conducted in the dark because DPPH is susceptible to photochemical degradation, which would yield false-positive scavenging results.

Quantitative Structure-Activity Relationship (SAR) Data

The antioxidant efficacy of pyrazine carbohydrazide derivatives is highly dependent on their substitution patterns and coordination states. The table below synthesizes quantitative data across recent literature to highlight these SAR trends.

| Compound / Scaffold | Structural Modification | DPPH Scavenging Activity (IC₅₀) | Reference |

| Gallic Acid (Standard) | Reference Antioxidant | 23.44 ± 0.43 µM | [3] |

| 5-Methylpyrazine-2-carbohydrazide | Free Hydrazide | 336.67 ± 2.83 µM (High Toxicity) | [3] |

| Unsubstituted Pyrazine Hydrazones | Aromatic Condensation | Non-significant | [3] |

| Pyridine-Thiazole Hydrazones | Dual-Heterocyclic Conjugation | High / Significant | [5] |

| Cu(II)-Hydrazone Complexes | Metal Chelation | Superior to free ligand | [2] |

SAR Insights: The data reveals that while the free hydrazide possesses measurable antioxidant activity, its utility is bottlenecked by cellular toxicity[3]. Converting the hydrazide into an unsubstituted hydrazone Schiff base often neutralizes this baseline activity. However, strategically conjugating the hydrazone with electron-donating dual-heterocycles (like thiazole)[5] or chelating the structure with transition metals[2] restores and exponentially amplifies the radical scavenging capacity, pushing the IC₅₀ into therapeutically viable ranges.

Conclusion

Pyrazine carbohydrazide hydrazones are not merely static structural intermediates; they are dynamic, tunable pharmacophores capable of potent antioxidant activity. By understanding the causality behind their synthesis and the HAT/SET mechanisms governing their radical scavenging, researchers can rationally design next-generation therapeutics. Future drug development should prioritize the exploration of metal-hydrazone complexes, leveraging transition metals to stabilize radical intermediates and maximize antioxidant efficacy without crossing toxicity thresholds.

References

- Title: Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones Source: PubMed / NIH URL

- Title: Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity Source: AJPHS URL

- Title: Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes with some divalent metal (II)

- Title: Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review Source: ResearchGate URL

- Title: SYNTHESIS AND MOLECULAR DOCKING STUDIES OF NOVEL PYRIDINE-THIAZOLE-HYDRAZONE CONJUGATES AS ANTIMICROBIAL AND ANTIOXIDANT AGENTS Source: Bibliomed URL

Sources

- 1. ajphs.com [ajphs.com]

- 2. researchgate.net [researchgate.net]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Synthesis, characterization and antimicrobial studies of novel <i>ONO</i> donor hydrazone Schiff base complexes with some divalent metal (II) ions - Arabian Journal of Chemistry [arabjchem.org]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

Engineering Pyrazine N-Acylhydrazone Derivatives: A Technical Guide to Evaluating Anti-Inflammatory Efficacy and Mechanism of Action

Executive Summary

Pyrazine N-acylhydrazone (NAH) derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating potent analgesic and anti-inflammatory properties[1]. As a Senior Application Scientist, I have observed that successful preclinical validation of these compounds relies not merely on executing standard assays, but on understanding the mechanistic causality behind the scaffold and employing self-validating experimental designs. This whitepaper provides a comprehensive framework for researchers and drug development professionals to investigate these compounds, detailing structural rationales, robust experimental workflows, and stringent control methodologies.

Mechanistic Rationale: The NAH Pharmacophore

The N-acylhydrazone moiety (CONHN=CH) is highly valued for its ability to engage in hydrogen bonding and coordinate with metal ions, facilitating strong interactions with biological targets[2]. When conjugated with a pyrazine ring, the resulting derivatives can effectively mimic the bis-allylic moiety of polyunsaturated fatty acids like arachidonic acid, allowing them to act as dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors[3].

Furthermore, structural optimization of these scaffolds has yielded compounds capable of inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway[4][5]. By blocking p38 MAPK, these derivatives suppress the downstream activation of transcription factors like NF-κB, thereby halting the release of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages[4].

Mechanism of p38 MAPK pathway inhibition by Pyrazine NAH derivatives.

Structural Evolution and Quantitative Efficacy Data

The development of pyrazine NAH derivatives often relies on the molecular simplification of existing prototypes. For instance, the simplification of LASSBio-1018 (a non-selective COX inhibitor) led to the discovery of LASSBio-1181 (2-N'-[(E)-(3,4,5-trimethoxyphenyl) methylidene]-2-pyrazinecarbohydrazide)[1]. This compound exhibited significant activity in murine models of chronic inflammation, such as adjuvant-induced arthritis, establishing it as a lead candidate for drug development[1].

Below is a synthesized data table comparing the efficacy of various NAH derivatives across standard inflammatory models:

| Compound | Scaffold / Modification | Primary Target / Assay | Efficacy (IC50 / % Inhibition) | Reference |

| LASSBio-1181 | Pyrazine NAH | Adjuvant-induced arthritis (In vivo) | Significant reduction in chronic paw edema | [1] |

| Compound 4f | N-phenylpyrazolyl-NAH | LPS-induced TNF-α (Macrophage) | IC50 = 1.6 µM (93.2% inhibition at 10 µM) | [4] |

| Compound 4a | N-phenylpyrazolyl-NAH | LPS-induced TNF-α (Macrophage) | IC50 = 3.6 µM (96.9% inhibition at 10 µM) | [4] |

| LASSBio-1828 | Amino-pyridinyl-NAH | p38α MAPK (In vitro kinase assay) | Potent inhibition; reduced cell migration | [5] |

Self-Validating Experimental Workflows

To ensure high data integrity, experimental protocols must be designed as self-validating systems. This means incorporating orthogonal controls that confirm not just the result, but the integrity of the assay itself. A tiered approach prevents false positives caused by compound toxicity or solvent interference.

Tiered self-validating experimental workflow for NAH derivatives.

Detailed Methodology: LPS-Induced Macrophage TNF-α Inhibition Assay

Rationale & Causality: Evaluating anti-inflammatory potential in vitro requires measuring the suppression of pro-inflammatory cytokines. A critical failure point in this assay is misinterpreting compound cytotoxicity as anti-inflammatory efficacy (i.e., dead cells do not produce TNF-α). Therefore, a parallel cell viability assay (e.g., MTT) is strictly required to validate that the reduction in TNF-α is due to true pharmacological inhibition, not cell death.

Step-by-Step Protocol:

-

Cell Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Seed at a density of 5×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Pre-treatment: Prepare serial dilutions of the pyrazine NAH derivatives (e.g., 0.1, 1.0, 10, and 50 µM) in DMSO. Ensure the final DMSO concentration in the well is <0.1% to avoid solvent toxicity. Pre-treat the cells for 1 hour.

-

Control: Use SB-203580 (a known p38 MAPK inhibitor) as a positive control[4].

-

-

LPS Stimulation: Add LPS (Escherichia coli 0111:B4) to a final concentration of 1 µg/mL to all wells except the negative control (vehicle only). Incubate for 24 hours.

-

Supernatant Harvesting & ELISA: Centrifuge the plate at 1000 x g for 5 minutes. Collect the cell-free supernatant. Quantify TNF-α levels using a commercially available sandwich ELISA kit, measuring absorbance at 450 nm.

-

Orthogonal Viability Check (Self-Validation): Immediately add MTT reagent (0.5 mg/mL final) to the remaining cells in the 96-well plate. Incubate for 2 hours, lyse with DMSO, and read absorbance at 570 nm. Data Rejection Rule: Exclude any NAH concentration that reduces cell viability below 90%.

In Vivo Translation: Carrageenan-Induced Paw Edema

Once in vitro efficacy and non-toxicity are established, candidates advance to in vivo models[6].

Rationale & Causality: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-5h) is driven by prostaglandin E2 (PGE2) and pro-inflammatory cytokines (TNF-α, NO)[5]. Pyrazine NAH derivatives typically suppress the late phase by inhibiting COX/LOX or p38 MAPK pathways.

Step-by-Step Protocol:

-

Dosing: Fast male Wistar rats for 12 hours. Orally dose the animals with the NAH derivative (e.g., 10-100 µmol/kg) suspended in 0.5% carboxymethylcellulose.

-

Induction: One hour post-dosing, inject 50 µL of 1% λ-carrageenan into the subplantar region of the right hind paw.

-

Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-injection.

-

Analysis: Calculate the percentage of edema inhibition relative to the vehicle-treated control group. A significant reduction in the 3-5 hour window strongly indicates COX/LOX or cytokine pathway inhibition.

References

-

Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. Bioorganic & Medicinal Chemistry / PubMed. 1

-

Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. 2

-

Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PMC. 6

-

Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PLOS One. 4

-

New 2-amino-pyridinyl-N-acylhydrazones: Synthesis and identification of their mechanism of anti-inflammatory action. PubMed. 5

-

Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. PMC.3

Sources

- 1. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production | PLOS One [journals.plos.org]

- 5. New 2-amino-pyridinyl-N-acylhydrazones: Synthesis and identification of their mechanism of anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) of Pyrazine-Based CK2 Inhibitors: A Technical Guide for Drug Discovery

Executive Summary

Protein kinase CK2 (formerly Casein Kinase II) is a constitutively active, pleiotropic serine/threonine kinase that is heavily overexpressed in numerous malignancies. Because CK2 phosphorylates substrates that promote cell survival and inhibit apoptosis, it has emerged as a high-priority target in oncology. Among the diverse chemotypes evaluated, 2,6-disubstituted pyrazines have distinguished themselves as highly potent, ATP-competitive inhibitors. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of pyrazine derivatives, detailing the mechanistic causality behind their target affinity, their dual-inhibition profiles with PIM kinases, and the self-validating experimental protocols required for their synthesis and evaluation.

Mechanistic Insights: The Pyrazine Scaffold and Binding Causality

The efficacy of pyrazine-based inhibitors stems directly from their ability to mimic ATP while establishing superior polar and hydrophobic contacts within the CK2 active site. The electron-deficient nature of the pyrazine ring not only provides metabolic stability but also precisely orients its substituents to exploit the kinase hinge region.

Hinge Region Interactions

The core pyrazine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val116 in the CK2 hinge region[1]. This interaction anchors the molecule, allowing the 2- and 6-substituents to project into adjacent binding pockets.

The C-2 Position: Targeting Lys68

SAR studies reveal that substituting the 2-position of the pyrazine ring with a carboxylic acid-bearing moiety (such as a 4-carboxyphenyl group or a pyrrol-3-yl acetic acid) drastically increases potency[2],[1].

-

Causality: The negatively charged carboxylate forms a strong salt bridge and polar interactions with the highly conserved Lys68 (K68) residue in the ATP-binding pocket[1]. Without this interaction, binding affinity drops exponentially.

The C-6 Position: Modulating Selectivity

The 6-position of the pyrazine ring projects into a hydrophobic pocket. Substitutions here—such as monosubstituted anilines, 6-alkylaminoindazoles, or isopropoxyindoles—dictate the kinome-wide selectivity of the compound[2],[1].

-

Causality: Because the hydrophobic pockets of CK2 and PIM kinases (PIM1, PIM2, PIM3) share structural homologies, bulky hydrophobic groups at the C-6 position often result in dual CK2/PIM inhibition[3],[1]. Fine-tuning this bulkiness (e.g., using an ortho-methoxy aniline) can disrupt PIM binding while retaining CK2 affinity, thus improving selectivity[1].

Caption: Diagram 1: Mechanism of action for pyrazine-based dual CK2/PIM inhibitors in cancer apoptosis.

Quantitative SAR Data Summary

The table below consolidates the structure-activity relationship data for key pyrazine derivatives, highlighting how specific substitutions impact the half-maximal inhibitory concentration (IC50) across different targets.

| Compound / Scaffold | Substitution at C-2 | Substitution at C-6 | Target | IC50 / Ki | Reference |

| Lead 1 | (pyrrol-3-yl)acetic acid | Monosubstituted aniline | CK2α | ~9 nM | Suzuki et al.[2] |

| Pyrazine 2 | 4-carboxyphenyl | 6-alkylaminoindazole | CSNK2A (CK2) | 5 nM | Gingipalli et al.[1] |

| Pyrazine 2 | 4-carboxyphenyl | 6-alkylaminoindazole | PIM3 | < 3 nM | Gingipalli et al.[1] |

| Analogue 6c | 4-carboxyphenyl | 6-isopropoxyindole | CSNK2A (CK2) | 12 nM | Korner et al.[1] |

| Analogue 7c | 4-carboxyphenyl | ortho-methoxy aniline | CSNK2A (CK2) | < 100 nM | Korner et al.[1] |

Note: Analogue 6c demonstrated a 30-fold selectivity for CSNK2A over PIM3, proving that C-6 modifications can successfully decouple dual-kinase activity[1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the development of these inhibitors relies on robust, self-validating systems. Below are the standardized protocols for synthesizing and biologically evaluating 2,6-disubstituted pyrazines.

Chemical Synthesis Protocol

The synthesis of 2,6-disubstituted pyrazines is typically achieved via a two-step sequence starting from commercially available 2,6-dichloropyrazine.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reaction: Dissolve 2,6-dichloropyrazine (1.0 eq) and the desired C-6 amine (e.g., 6-aminoindazole derivative, 1.1 eq) in anhydrous DMF.

-

Catalysis: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic base. Heat the mixture to 80°C for 12 hours.

-

Causality: The highly electron-deficient nature of the dichloropyrazine ring allows for a regioselective SNAr reaction, displacing one chlorine atom to form the 2-chloro-6-aminopyrazine intermediate.

-

Validation: Monitor reaction completion via Thin-Layer Chromatography (TLC). Purify via silica gel flash chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Reaction: Combine the purified intermediate (1.0 eq) with 4-carboxyphenylboronic acid (1.2 eq) in a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v).

-

Catalysis: Add Potassium Carbonate (K₂CO₃, 3.0 eq) and the palladium catalyst Pd(dppf)Cl₂ (0.05 eq). Heat under microwave irradiation at 120°C for 30 minutes.

-

Causality: The palladium catalyst facilitates the cross-coupling at the remaining C-Cl bond, installing the crucial carboxylic acid moiety required for Lys68 interaction.

-

Validation: Confirm the final product structure and purity (>95%) using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H-Nuclear Magnetic Resonance (NMR).

Caption: Diagram 2: Two-step synthesis workflow for 2,6-disubstituted pyrazine derivatives.

In-Cell Target Engagement (NanoBRET Assay)

While in vitro enzymatic assays (like radiometric ³²P-ATP assays) prove binding affinity, they do not account for cell permeability. The NanoBRET assay is a self-validating protocol that confirms both target engagement and cellular penetration[1].

-

Transfection: Transfect HEK293T cells with a plasmid encoding a CSNK2A-NanoLuc fusion protein. Causality: NanoLuc acts as the Bioluminescence Resonance Energy Transfer (BRET) donor.

-

Tracer Incubation: Treat the cells with a cell-permeable fluorescent tracer (BRET acceptor) known to bind the CK2 active site.

-

Inhibitor Treatment: Expose the cells to a serial dilution of the synthesized pyrazine inhibitor. Causality: If the pyrazine is cell-permeable and possesses high affinity, it will competitively displace the tracer from the CK2 active site, causing a dose-dependent decrease in the BRET signal.

-

Data Analysis: Measure luminescence at donor (460 nm) and acceptor (600 nm) wavelengths. Calculate the BRET ratio and plot against inhibitor concentration using a 4-parameter logistic regression to determine the in-cell IC50.

References

-

Suzuki, Y., Cluzeau, J., Hara, T., Hirasawa, A., Tsujimoto, G., Oishi, S., Ohno, H., & Fujii, N. (2008). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. Arch Pharm (Weinheim). PubMed/NIH. 2

-

Gingipalli, L., Block, M. H., Bao, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. ChEMBL - EMBL-EBI. 3

-

Korner, R. W., et al. (2020/Recent). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC/NIH.1

-

Enríquez, J. A., et al. (2021). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. PMC/NIH. 4

Sources

- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document: Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (CHEMBL4219163) - ChEMBL [ebi.ac.uk]

- 4. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability Dynamics of N'-Methylpyrazine-2-carbohydrazide: A Technical Guide for Drug Development

Executive Summary

N'-Methylpyrazine-2-carbohydrazide (NMPC) is a critical intermediate and active pharmacophore in the development of novel antitubercular agents, metal chelators, and spiro-fused heterocycles [1]. The targeted methylation at the N'-position of the pyrazine-2-carbohydrazide scaffold introduces unique steric and electronic effects that fundamentally alter its physicochemical properties. For drug development professionals and formulation scientists, understanding the solubility and stability of NMPC in various solvent systems is paramount for optimizing synthesis, downstream processing, and bioavailability.

This whitepaper provides an authoritative, mechanistic analysis of NMPC's solvation thermodynamics and degradation kinetics, supported by self-validating experimental protocols.

Structural Dynamics and Causality of Physicochemical Behavior

The physicochemical profile of NMPC is entirely dictated by its supramolecular architecture. Unlike its non-methylated counterparts, which maintain near-planar geometries (dihedral angles of 0–6°), N-methylated pyrazine-2-carbohydrazides exhibit significant steric hindrance. This results in pronounced dihedral twists between the pyrazine ring and attached moieties, typically ranging from 55° to 78° [2].

-

Hydrogen Bonding & Stacking: The crystal lattice of NMPC and its derivatives is stabilized by weak C–H···O/N hydrogen bonds and robust π–π stacking interactions [2].

-

Tautomerism and Planarity: The introduction of the N-methyl group precludes specific intramolecular hydrogen contacts (e.g., N–H···S in related thiosemicarbazones), which prevents the molecule from adopting a completely flat, planar conformation [3]. This structural twist directly impacts its solvation energy; a solvent must possess sufficient hydrogen-bond accepting capability to disrupt these stable, non-planar supramolecular networks to achieve dissolution.

Solubility Thermodynamics in Diverse Solvents

Solubility is governed by the energetic penalty of breaking the crystalline lattice versus the solvation energy provided by the solvent. Because NMPC forms stable intermolecular networks, it exhibits a highly polarity-dependent solubility profile.

-

Aprotic Polar Solvents (DMSO, DMF): NMPC shows high solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents possess high dielectric constants and act as strong hydrogen-bond acceptors, effectively disrupting the C–H···O/N networks without requiring proton donation [4], [5].

-

Protic Polar Solvents (Methanol, Ethanol, Water): Solubility is moderate to low. While these solvents can participate in hydrogen bonding, the hydrophobic nature of the pyrazine ring and the methyl group limits extensive aqueous solvation.

-

Non-Polar Solvents (Hexane, Toluene, Chloroform): NMPC is practically insoluble in non-polar media due to its inability to overcome the robust π–π stacking and dipole-dipole interactions inherent in the solid state [4].

Quantitative Data Presentation

Table 1: Estimated Thermodynamic Solubility Profile of N'-Methylpyrazine-2-carbohydrazide at 25°C

| Solvent Category | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | DMSO | 46.7 | > 50.0 | Strong H-bond acceptor; highly efficient at supramolecular lattice disruption. |

| Polar Aprotic | DMF | 36.7 | 35.0 - 45.0 | High dipole moment stabilizes the polar hydrazide core. |

| Polar Protic | Methanol | 32.7 | 5.0 - 10.0 | Moderate solvation; limited by hydrophobic methyl/pyrazine groups. |

| Polar Protic | Water | 80.1 | < 2.0 | High lattice energy penalty; poor hydrophobic hydration. |

| Non-Polar | Chloroform | 4.8 | < 0.5 | Insufficient polarity to break π–π stacking interactions. |

| Non-Polar | Hexane | 1.9 | < 0.1 | Complete lack of H-bonding capability. |

Stability Profiling: Thermal, Hydrolytic, and Chelation

The stability of NMPC is a function of its microenvironment—specifically pH, temperature, and the presence of transition metals.

-

Hydrolytic Stability: In aqueous and protic solvents, the carbohydrazide linkage is susceptible to acid/base-catalyzed hydrolysis. However, the N-methyl group provides slight steric shielding to the amide/hydrazide carbonyl, mildly improving hydrolytic stability compared to non-methylated analogs.

-

Tautomeric Stability: In solution, related pyrazine derivatives can exist in neutral or zwitterionic forms. The zwitterionic form is often stabilized in highly polar solvents and is correlated with higher antitubercular activity due to its stable, conjugated framework [3].

-

Metal Chelation: NMPC acts as a potent bidentate or tridentate ligand. In the presence of metal ions (Cu²⁺, Co²⁺, Pt⁴⁺, Pd²⁺), it forms highly stable chelates that are resistant to oxidative degradation and are freely soluble in polar solvents [5]. The spontaneous formation of these complexes serves as a self-validating indicator of the molecule's structural integrity in solution.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for assessing NMPC.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method ensures thermodynamic equilibrium is reached, preventing the supersaturation artifacts that frequently compromise kinetic solubility assays.

-

Preparation: Add an excess of NMPC solid (approx. 100 mg) to 1 mL of the target solvent in a sealed amber glass vial (to prevent photolytic degradation).

-

Equilibration: Agitate the vials on an orbital shaker at 300 rpm at a constant temperature of 25.0 ± 0.1 °C for 48 hours.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to separate the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV at λmax 260 nm.

-

System Validation: Analyze the residual, undissolved solid via X-ray Powder Diffraction (XRPD) to ensure no solvent-mediated polymorphic transformations or hydrate formations occurred during the equilibration phase.

Protocol B: Stability-Indicating HPLC Assay for Hydrolytic Degradation

Causality: Forced degradation reveals the intrinsic stability of the molecule and validates the analytical method's ability to separate the API from its primary degradation products (e.g., pyrazine-2-carboxylic acid and methylhydrazine).

-

Sample Preparation: Prepare a 1.0 mg/mL stock solution of NMPC in DMSO.

-

Stress Conditions:

-

Acidic: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Basic: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours.

-

-

Neutralization & Analysis: Neutralize the acid/base samples, dilute to a nominal concentration of 100 µg/mL using the mobile phase, and inject into a C18 reverse-phase HPLC system (Mobile phase: Water/Acetonitrile with 0.1% TFA).

-

System Validation: Calculate mass balance. The sum of the peak areas of NMPC and its degradation products must equal the peak area of the unstressed control (±5%). A failure in mass balance indicates secondary degradation pathways or volatile degradant loss.

Systems Visualization

Workflow for the thermodynamic solubility profiling and stability-indicating assessment of NMPC.

Conclusion

The N-methylation of pyrazine-2-carbohydrazide fundamentally shifts its physicochemical landscape, enforcing a non-planar geometry that strictly dictates its solubility and stability. By leveraging highly polar aprotic solvents, researchers can overcome the robust supramolecular lattice of NMPC for synthesis and liquid formulation. Rigorous, self-validating protocols—such as thermodynamic shake-flask methods verified by XRPD, and mass-balance-verified forced degradation—are essential to ensure the scientific integrity of data generated for this promising pharmacophore.

References

- Source: nih.

- Source: nih.

- ChemInform Abstract: Synthesis, Structure, and Tuberculostatic Activity of N′-(Amino-pyridyl-methylene)

- Source: eurjchem.

- Structural, Theoretical and Biological Studies of (Z)-3-Amino-N-(3-Amino Pyrazine-2-Carbonyl) Pyrazine-2-Carbohydrazonic Acid (APA; L)

Introduction: The Role of 5-methylpyrazine-2-carbohydrazide in Medicinal Chemistry

An Application Note for the Synthesis of 5-methylpyrazine-2-carbohydrazide

5-methylpyrazine-2-carbohydrazide is a pivotal molecular scaffold in the field of drug discovery and development. As a heterocyclic carbohydrazide, it serves as a crucial starting material for the synthesis of a wide array of derivatives, most notably hydrazones, which exhibit a broad spectrum of biological activities.[1][2] Research has demonstrated that compounds derived from this core structure possess significant potential as anti-tubercular, antimicrobial, antioxidant, and urease-inhibiting agents.[1][3] Its structural similarity to pyrazinamide, a first-line anti-tubercular drug, makes it a particularly attractive building block for developing novel therapeutic agents.[3]

This document provides a comprehensive, two-step protocol for the synthesis of 5-methylpyrazine-2-carbohydrazide, beginning with the esterification of 5-methylpyrazine-2-carboxylic acid, followed by hydrazinolysis of the resulting ester. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety measures, particularly concerning the handling of hydrazine hydrate.

Overall Synthetic Scheme

The synthesis is a straightforward two-step process:

-

Fischer Esterification: 5-methylpyrazine-2-carboxylic acid is converted to its corresponding methyl ester using methanol in the presence of an acid catalyst.

-

Hydrazinolysis: The methyl ester intermediate is then reacted with hydrazine hydrate to yield the final product, 5-methylpyrazine-2-carbohydrazide.

PART 1: Synthesis of Methyl 5-methylpyrazine-2-carboxylate (Intermediate 1)

This initial step is a classic Fischer esterification, where a carboxylic acid is converted to an ester in an acidic medium. The use of excess methanol not only acts as the reagent but also as the solvent, driving the equilibrium towards the product side. Sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

Materials and Equipment for Part 1

| Reagent/Material | Formula | CAS No. | Molar Mass ( g/mol ) | Notes |

| 5-Methylpyrazine-2-carboxylic acid | C₆H₆N₂O₂ | 5521-55-1 | 138.12 | Starting material |

| Methanol (Anhydrous) | CH₃OH | 67-56-1 | 32.04 | Reagent and solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 7664-93-9 | 98.08 | Catalyst |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 144-55-8 | 84.01 | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | 120.37 | Drying agent |

| Equipment | - | - | - | - |

| Round-bottom flask | - | - | - | 250 mL |

| Reflux condenser | - | - | - | - |

| Magnetic stirrer and heat plate | - | - | - | - |

| Rotary evaporator | - | - | - | - |

| Standard glassware for workup | - | - | - | - |

Step-by-Step Protocol for Part 1

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylpyrazine-2-carboxylic acid (10.0 g, 72.4 mmol).

-

Reagent Addition: To the flask, add 150 mL of anhydrous methanol. Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Place the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (3 mL) dropwise to the stirring solution. Causality Note: This exothermic addition must be done slowly to control the temperature and prevent side reactions.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.[1] The progress can be monitored using Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the resulting residue in 100 mL of ethyl acetate. Carefully transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining sulfuric acid. Observe for CO₂ evolution.

-

Washing and Drying: Wash the organic layer with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-methylpyrazine-2-carboxylate as a solid. The product can be purified further by recrystallization from a suitable solvent like methanol/water if necessary.[4]

PART 2: Synthesis of 5-methylpyrazine-2-carbohydrazide (Product 2)

This step involves the nucleophilic acyl substitution of the methoxy group (-OCH₃) of the ester with hydrazine. Hydrazine is a potent nucleophile and the reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.[1][5]

Materials and Equipment for Part 2

| Reagent/Material | Formula | CAS No. | Molar Mass ( g/mol ) | Notes |

| Methyl 5-methylpyrazine-2-carboxylate (1) | C₇H₈N₂O₂ | 41110-33-2 | 152.15 | From Part 1 |

| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 7803-57-8 | 50.06 | Highly Toxic & Corrosive |

| Methanol | CH₃OH | 67-56-1 | 32.04 | Solvent |

| Chloroform | CHCl₃ | 67-66-3 | 119.38 | For recrystallization |

| Petroleum Ether | - | 8032-32-4 | - | For recrystallization |

| Equipment | - | - | - | - |

| Round-bottom flask | - | - | - | 250 mL |

| Reflux condenser | - | - | - | - |

| Magnetic stirrer and heat plate | - | - | - | - |

| Buchner funnel and flask | - | - | - | For filtration |

Step-by-Step Protocol for Part 2

-

Reaction Setup: Dissolve the methyl 5-methylpyrazine-2-carboxylate (8.3 g, 54.5 mmol) in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.[1]

-

Hydrazine Addition: In a chemical fume hood, carefully add 80% hydrazine hydrate (5.45 g, ~5.3 mL, 109 mmol).[1] Causality Note: A 2-fold molar excess of hydrazine hydrate is used to ensure the complete conversion of the ester.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours.[1] Monitor the reaction by TLC until the starting ester spot disappears.

-

Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Crystallization and Isolation: The concentrated residue will contain the crude product. Recrystallize this solid by dissolving it in a minimal amount of hot chloroform and then adding petroleum ether until turbidity is observed.

-

Drying: Allow the solution to cool, promoting the formation of crystals. Collect the creamy-colored crystals of 5-methylpyrazine-2-carbohydrazide by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.[1]

Critical Safety Protocol: Handling Hydrazine Hydrate

Hydrazine hydrate is a flammable, corrosive, and highly toxic substance that is also a suspected carcinogen.[6][7] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a full-face shield, a chemical-resistant apron, and impermeable gloves (e.g., butyl rubber).[6] All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[8]

-

Ventilation and Storage: Use only in a well-ventilated area, preferably a chemical fume hood.[8] Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[8][9] Keep containers tightly closed.

-

Spill Management: For small spills, contain the spill and absorb it with an inert material (e.g., sand or vermiculite).[7] Do not use combustible materials. For large spills, evacuate the area immediately and contact emergency services.[6]

-

Waste Disposal: All hydrazine-contaminated waste, including empty containers and used absorbents, must be treated as hazardous waste and disposed of by a licensed professional service in accordance with local and national regulations.[2][6] Never pour hydrazine hydrate down the drain.[6]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[6][7] Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6][8] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration.[10] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.

-

Characterization and Quality Control

To ensure the identity and purity of the synthesized compounds, the following analytical techniques are recommended, as cited in the literature for this and related compounds.[1][11]

| Technique | Purpose | Expected Observations for 5-methylpyrazine-2-carbohydrazide |

| FT-IR | Functional Group ID | Presence of N-H (hydrazide), C=O (amide), and pyrazine ring vibrations. |

| ¹H NMR | Structural Confirmation | Signals corresponding to the pyrazine ring protons, the methyl group protons, and the N-H protons of the hydrazide. |

| ¹³C NMR | Carbon Skeleton | Resonances for the carbons of the pyrazine ring, the methyl group, and the carbonyl carbon. |

| Mass Spec. | Molecular Weight | A molecular ion peak corresponding to the calculated mass of the product (152.15 g/mol ). |

| Elemental Analysis | Purity Confirmation | The experimental percentages of C, H, and N should align with the calculated theoretical values. |

| Melting Point | Purity Assessment | A sharp melting point indicates high purity. |

Synthesis Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

Caption: Workflow for the two-step synthesis of 5-methylpyrazine-2-carbohydrazide.

References

-

Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (2016). Pak. J. Pharm. Sci., 29(3), 851-858. [Link]

-

Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. (2026). Hoo Chemtec. [Link]

-

Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (2016). PubMed. [Link]

-

Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (2013). Arabian Journal of Chemistry. [Link]

-

(PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (2016). ResearchGate. [Link]

-

Hydrazine hydrate, 55% (Hydrazine, 35%) - Safety Data Sheet. (2014). Acros Organics. [Link]

- Method for synthesizing 5-methylpyrazine-2-carboxylic acid. (2011).

- Process for preparing 5-methyl pyrazine-2-carboxylic acid. (2004).

-

Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. (2010). Journal of Young Pharmacists. [Link]

-

Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. (2022). Oriental Journal of Chemistry. [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2018). ResearchGate. [Link]

-

Methyl pyrazine-2-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides. (1966). Journal of the Chemical Society C: Organic. [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. hoochemtec.com [hoochemtec.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: A Detailed Guide to the Synthesis of N'-Substituted Pyrazine-2-Carbohydrazide Derivatives

Introduction: The Scientific Rationale and Therapeutic Potential

Pyrazine and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their presence in numerous biologically active compounds.[1] A key example is Pyrazinamide (PZA), a first-line antituberculosis drug that underscores the therapeutic importance of the pyrazine ring.[2][3] PZA is a prodrug that is converted in vivo to its active form, pyrazinoic acid (POA), which disrupts multiple cellular processes in Mycobacterium tuberculosis, including energy production and coenzyme A biosynthesis.[4][5] This established bioactivity provides a compelling rationale for the exploration of related pyrazine structures as novel therapeutic agents.

This guide focuses on the synthesis of N'-substituted pyrazine-2-carbohydrazide derivatives. This class of compounds utilizes the pyrazine-2-carbohydrazide core, a structure that combines the essential pyrazine pharmacophore with a versatile hydrazide functional group. The hydrazide moiety serves as a critical linker, enabling the straightforward synthesis of a diverse library of derivatives through condensation with various aldehydes and ketones. This reaction forms a hydrazone (or Schiff base), effectively "substituting" the N'-position.

The primary experimental goal is to leverage this synthetic accessibility to create novel molecules for drug discovery. By introducing a wide array of substituted aromatic or aliphatic groups via the aldehyde/ketone component, researchers can systematically modulate the physicochemical properties of the final compound, such as lipophilicity, electronic distribution, and steric profile. These modifications are crucial for optimizing pharmacological activity, selectivity, and pharmacokinetic properties, with documented potential across antimicrobial, anticancer, and anti-inflammatory applications.[6][7]

This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of these promising derivatives, grounded in established chemical principles and supported by authoritative references.

Overall Synthetic Workflow

The synthesis is a robust two-step process. The first step involves the conversion of a pyrazine ester to the key intermediate, pyrazine-2-carbohydrazide. The second step is the condensation of this intermediate with a carbonyl compound to yield the final N'-substituted derivative.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Analytical techniques for the characterization of pyrazine hydrazones